methyl 5-(((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate
Description
methyl 5-(((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a 3-chlorophenyl group at position 1, a hydroxyl group at position 4, and a furan-2-carboxylate moiety linked via a thioether bridge at position 4.
Properties
IUPAC Name |
methyl 5-[[1-(3-chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanylmethyl]furan-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O4S/c1-26-17(25)14-6-5-12(27-14)9-28-18-21-15-13(16(24)22-18)8-20-23(15)11-4-2-3-10(19)7-11/h2-8H,9H2,1H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPDKSHMIULVOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CSC2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. Pyrazolo[3,4-d]pyrimidine derivatives have been studied for their biological and pharmacological activities
Mode of Action
Pyrazolo[3,4-d]pyrimidine derivatives have been shown to have various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities. The specific interactions this compound has with its targets that result in these effects are currently unknown.
Biological Activity
Methyl 5-(((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 469.9 g/mol. The structure features a furan ring, a pyrazolo[3,4-d]pyrimidine moiety, and a thioether linkage, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 469.9 g/mol |
| CAS Number | 922050-31-5 |
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. The compound under investigation has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, research demonstrated that analogs with similar structures exhibited IC50 values ranging from 3.0 µM to 10 µM against human cancer cells like MCF-7 and A549, suggesting potent antiproliferative effects .
The proposed mechanism of action for this compound involves the inhibition of key enzymes involved in cancer cell proliferation. Specifically, it targets dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cellular replication . Additionally, it may induce apoptosis in cancer cells through caspase activation pathways .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial properties. Similar pyrazolo derivatives have shown effectiveness against various bacterial strains and fungi. For instance, compounds with chlorophenyl substitutions have been linked to enhanced antimicrobial activity due to their ability to disrupt microbial cell membranes .
Study 1: Anticancer Efficacy
In a study published in Cancer Research, methyl derivatives of pyrazolo compounds were tested against multiple cancer cell lines. The results indicated that the compound exhibited significant growth inhibition with an IC50 value of approximately 5 µM against the A549 lung cancer cell line. This suggests a high potential for further development as an anticancer agent .
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial potential of similar compounds revealed that derivatives containing the pyrazolo structure displayed notable activity against Gram-positive bacteria. The study highlighted the importance of substituent groups in enhancing efficacy against resistant strains .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit promising anticancer properties. The structural features of methyl 5-(((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Studies have shown that similar compounds can selectively target cancer cells while sparing normal cells, which is crucial for reducing side effects in cancer therapy .
Antimicrobial Properties
The compound's thioether linkage and furan moiety enhance its solubility and bioavailability, which are beneficial for antimicrobial activity. Research has demonstrated that related pyrazolo compounds exhibit broad-spectrum antimicrobial effects against various pathogens, including bacteria and fungi. The potential for developing new antimicrobial agents from this compound is significant, particularly in light of rising antibiotic resistance .
Enzyme Inhibition
this compound may serve as a phosphodiesterase inhibitor. Inhibitors of phosphodiesterases are of great interest for treating conditions such as depression and Alzheimer's disease. The compound's ability to modulate enzyme activity could lead to therapeutic advancements in these areas .
Neuroprotective Effects
Preliminary studies suggest that derivatives of pyrazolo compounds can exert neuroprotective effects. This property is particularly relevant for conditions like Alzheimer's disease, where neuroprotection is critical. Compounds with similar structures have shown promise in enhancing cognitive function and reducing neuroinflammation .
Synthetic Methodologies
Synthesis of Novel Derivatives
The synthesis of this compound can be achieved through various chemical reactions involving furan derivatives and pyrazolo intermediates. Notably, the use of hydrazonoyl halides in the synthesis process has been documented to yield new heterocyclic compounds with diverse biological activities .
Data Table: Summary of Biological Activities
| Activity Type | Potential Application | Mechanism |
|---|---|---|
| Anticancer | Targeting cancer cell lines | Induction of apoptosis |
| Antimicrobial | Broad-spectrum activity | Inhibition of pathogen growth |
| Enzyme Inhibition | Treatment for depression/Alzheimer's | Modulation of phosphodiesterase activity |
| Neuroprotection | Cognitive enhancement | Reduction of neuroinflammation |
Case Studies
-
Anticancer Efficacy Study
A study evaluated the anticancer properties of a related pyrazolo compound against breast cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations . -
Antimicrobial Activity Assessment
Another study tested the antimicrobial efficacy of a series of pyrazolo derivatives against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited potent antimicrobial activity with minimum inhibitory concentrations comparable to standard antibiotics . -
Neuroprotective Potential Research
Research investigating the neuroprotective effects of pyrazolo compounds demonstrated their ability to reduce oxidative stress markers in neuronal cells exposed to toxic agents. This suggests a potential role in developing therapeutics for neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrazolo[3,4-d]pyrimidine derivatives, which are extensively studied for their kinase inhibition, antimicrobial, and pesticidal activities. Below is a detailed comparison with structurally or functionally related analogs:
Table 1: Structural and Functional Comparison
Key Insights
Core Modifications: The target compound’s pyrazolo[3,4-d]pyrimidine core distinguishes it from simpler pyrazole-based agrochemicals like fipronil and ethiprole, which lack fused pyrimidine rings. This structural difference likely confers distinct target selectivity (e.g., kinase vs. GABA receptor inhibition) . Compared to Example 62, which incorporates a chromenone moiety, the target compound’s furan ester may reduce cytotoxicity while maintaining solubility—a critical factor in drug design .
This contrasts with fipronil’s trifluoromethyl group, which maximizes electrophilicity for insecticidal activity . The thioether-linked furan ester in the target compound offers metabolic stability over simple ester or sulfide linkages seen in analogs like ethyl 4-methyl-2-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1,3-thiazole-5-carboxylate (), which may undergo faster hydrolysis .
Synthetic Accessibility: The target compound’s synthesis likely involves Suzuki-Miyaura coupling (for aryl groups) and thioether formation, as seen in related pyrazolo[3,4-d]pyrimidine derivatives . This contrasts with pyrazon (5-amino-4-chloro-2-phenyl-3-(2H)-pyridazinone), a simpler herbicide synthesized via direct cyclization .
Q & A
Q. Advanced
- Co-solvent systems : Use DMSO-water gradients (≤5% DMSO) to maintain solubility without denaturing proteins .
- pH adjustment : The 4-hydroxy group on the pyrimidine ring (pKa ~8.5) can be ionized in buffers (pH 7.4–8.5) to enhance aqueous solubility .
- Prodrug derivatization : Replace the methyl ester with a phosphate group to improve hydrophilicity .
Validation : Monitor solubility via dynamic light scattering (DLS) or nephelometry .
How does the 3-chlorophenyl substituent influence biological activity compared to other aryl groups?
Q. Advanced
- Electron-withdrawing effects : The 3-Cl group enhances π-π stacking with hydrophobic enzyme pockets (e.g., kinase ATP-binding sites) .
- Comparative SAR studies : Replace with 4-Cl or 3-F substituents and assay against target proteins (e.g., EGFR or CDK2). Activity loss in 4-Cl analogs suggests steric hindrance at the binding site .
Experimental design : Synthesize analogs via Suzuki-Miyaura cross-coupling and evaluate IC50 values using fluorescence polarization assays .
What purification techniques are most effective for isolating this compound from reaction mixtures?
Q. Basic
- Column chromatography : Use silica gel with gradient elution (hexane/EtOAc 3:1 → 1:2) to separate polar byproducts .
- Recrystallization : Dissolve in hot ethanol, then cool to −20°C to isolate high-purity crystals (>95%) .
- HPLC : Reverse-phase C18 columns (MeCN/H2O + 0.1% TFA) for analytical purity checks .
How can researchers mitigate degradation during long-term storage?
Q. Advanced
- Lyophilization : Freeze-dry the compound in amber vials under argon to prevent hydrolysis of the ester group .
- Stability studies : Use accelerated degradation tests (40°C/75% RH for 6 months) and monitor via UPLC-MS. Add antioxidants (e.g., BHT) if oxidative degradation is observed .
What computational methods are suitable for predicting the compound’s binding modes?
Q. Advanced
- Molecular docking : AutoDock Vina or Schrödinger Glide with homology-modeled targets (e.g., using PDB: 3T9 for pyrazolo-pyrimidine scaffolds) .
- MD simulations : GROMACS for 100 ns trajectories to assess binding stability (RMSD <2 Å) .
Validation : Compare with experimental ITC (isothermal titration calorimetry) data for binding affinity .
What are the key challenges in scaling up the synthesis, and how can they be addressed?
Q. Advanced
- Exothermic reactions : Use jacketed reactors with precise temperature control (−5°C to 25°C) during thiomethylation .
- Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq. of NaH for complete deprotonation) .
- Workflow integration : Replace column chromatography with centrifugal partition chromatography (CPC) for gram-scale purification .
How do solvent choices impact the regioselectivity of the pyrazolo[3,4-d]pyrimidine cyclization?
Q. Basic
- Polar aprotic solvents (DMF, DMSO) : Favor N1-aryl substitution via stabilized transition states .
- Protic solvents (EtOH) : Promote O-alkylation side products; avoid for high regioselectivity .
Characterization : Use <sup>13</sup>C NMR to confirm substitution patterns (C6-thioether vs. C4-alkylation) .
What in vitro assays are recommended for preliminary evaluation of kinase inhibition?
Q. Basic
- Kinase-Glo™ Luminescent Assay : Measure ATP depletion in recombinant kinases (e.g., JAK2 or Aurora A) .
- Cellular assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HCT-116) with IC50 determination .
Controls : Include staurosporine (pan-kinase inhibitor) and vehicle-only groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
